molecular formula C8H11NO2S2 B13259520 N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B13259520
M. Wt: 217.3 g/mol
InChI Key: JZOWVLLYZYLHMI-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which also contains a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)benzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(methylsulfinyl)benzene-1-sulfonamide: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    N-Methyl-2-(methylsulfonyl)benzene-1-sulfonamide: Contains a sulfonyl group instead of a sulfanyl group.

    N-Methyl-2-(methylthio)benzene-1-sulfonamide: Similar structure with a thioether group.

Uniqueness

N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

N-methyl-2-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3

InChI Key

JZOWVLLYZYLHMI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1SC

Origin of Product

United States

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